Metatartaric acid

Catalog No.
S12550078
CAS No.
39469-81-3
M.F
C8H8O10
M. Wt
264.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metatartaric acid

CAS Number

39469-81-3

Product Name

Metatartaric acid

IUPAC Name

2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid

Molecular Formula

C8H8O10

Molecular Weight

264.14 g/mol

InChI

InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14)

InChI Key

KWBYTEOPKORPPY-UHFFFAOYSA-N

Solubility

Very soluble in water and ethanol

Canonical SMILES

C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O

Metatartaric acid, also known as E353, is a polymeric compound derived from tartaric acid through a dehydration process. It consists of a mixture of polymers with varying molecular weights, primarily including di-tartaric monoester and diester, along with L-tartaric acid monomers and polyester chains. This compound is characterized by its white, hygroscopic, and water-soluble crystalline form. Its primary function is to inhibit the crystallization of potassium bitartrate and calcium tartrate salts in wine, thereby preventing tartrate precipitation during wine production .

The synthesis of metatartaric acid involves the intermolecular esterification of L-tartaric acid at elevated temperatures (150-170 °C). This reaction is reversible, meaning that metatartaric acid can hydrolyze back into tartaric acid under certain conditions. The hydrolysis rate is influenced by factors such as pH and temperature; for instance, at 100 °C, metatartaric acid rapidly hydrolyzes in aqueous solutions .

The chemical structure can be represented as follows:

  • General Formula: (C4H4O5)n(C_4H_4O_5)_n

In solution, metatartaric acid primarily acts as an acidity regulator and stabilizer, preventing the formation of undesirable crystals in beverages like wine .

Metatartaric acid is synthesized through the following steps:

  • Heating: L-tartaric acid is heated to temperatures between 150-170 °C under atmospheric or reduced pressure.
  • Cooling: The resultant liquid is cooled to form a solid.
  • Grinding: The solid is then ground into a fine powder.

Variations in temperature and pressure during synthesis can control the degree of esterification and the resulting molecular weight distribution of the product .

Metatartaric acid is primarily used in the food and beverage industry, particularly in winemaking. Its applications include:

  • Preventing Tartrate Crystallization: It stabilizes wines by preventing the formation of potassium hydrogen tartrate and calcium tartrate crystals.
  • Acidity Regulation: It functions as an acidity regulator in various food products.
  • Food Additive: Classified under E353, it is used widely across different countries in food products .

Studies on metatartaric acid reveal its interactions with other compounds in food systems:

  • Stabilization: It helps stabilize beverages by binding to crystal nuclei.
  • Hydrolysis Reactions: Metatartaric acid can react with hydroxyl groups from other acids (e.g., pyruvic acid), affecting its polymerization state .
  • Influence on Shelf Life: By preventing crystallization, it contributes to extending the shelf life of products like wine .

Metatartaric acid shares similarities with several other compounds derived from tartaric acid. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Characteristics
Tartaric AcidDicarboxylic AcidFood additive, stabilizerBasic building block for metatartaric acid
Potassium BitartrateSalt of Tartaric AcidFood preservativeForms crystals that metatartaric acid prevents
Calcium TartrateSalt of Tartaric AcidFood additiveSimilar crystallization issues as potassium bitartrate
Lactic AcidHydroxy AcidFood preservativeDifferent functional group; used for fermentation

Metatartaric acid's unique polymerized structure allows it to function effectively as a stabilizer against crystallization while being less reactive than its simpler counterparts like tartaric acid .

Physical Description

Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

264.01174645 g/mol

Monoisotopic Mass

264.01174645 g/mol

Heavy Atom Count

18

Use Classification

Food additives
ACIDITY_REGULATOR; -> JECFA Functional Classes

Dates

Modify: 2024-08-09

Explore Compound Types